molecular formula C15H18IN3 B2509710 1,1-Dibenzylguanidine hydroiodide CAS No. 1240528-96-4

1,1-Dibenzylguanidine hydroiodide

Cat. No.: B2509710
CAS No.: 1240528-96-4
M. Wt: 367.234
InChI Key: JECHZUQVPKPKNI-UHFFFAOYSA-N
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Description

1,1-Dibenzylguanidine hydroiodide is a chemical compound with the molecular formula C15H18IN3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzylguanidine hydroiodide can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanamide, followed by the addition of hydroiodic acid to form the hydroiodide salt. Another method involves the use of thiourea derivatives as guanidylating agents, which react with benzylamine under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzylguanidine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imine derivatives, reduced amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dibenzylguanidine hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dibenzylguanidine hydroiodide involves its ability to form hydrogen bonds and interact with biological molecules. Its high basicity allows it to protonate and form stable guanidinium cations, which can interact with DNA, proteins, and other biomolecules. This interaction can lead to inhibition of enzyme activity, modulation of receptor function, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibenzylguanidine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt, which can influence its solubility, reactivity, and biological activity. Its ability to form stable guanidinium cations and interact with a wide range of biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,1-dibenzylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.HI/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHZUQVPKPKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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